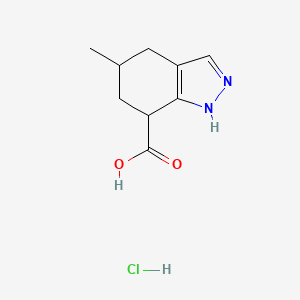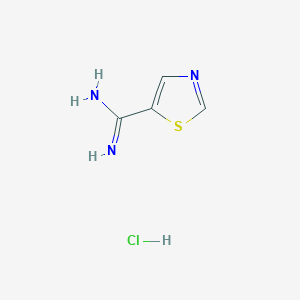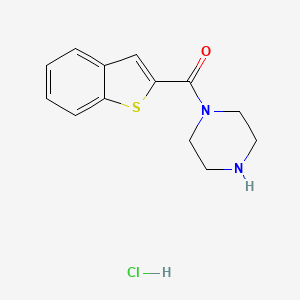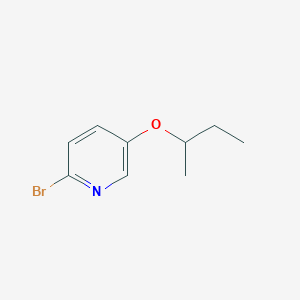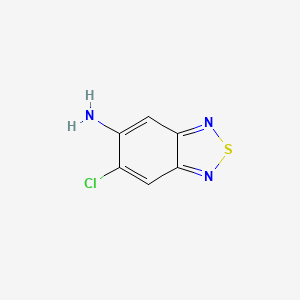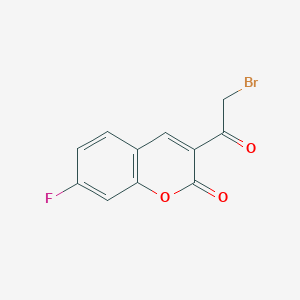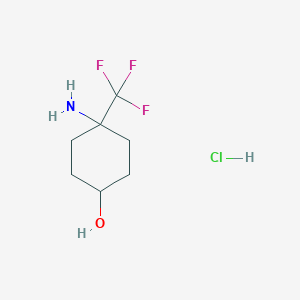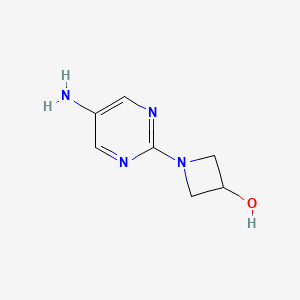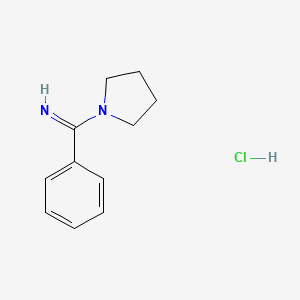![molecular formula C12H24N2O5 B1383465 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate CAS No. 1803593-59-0](/img/structure/B1383465.png)
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate
Vue d'ensemble
Description
The compound “2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate” is a chemical compound with the molecular formula C12H22N2O4 . It is a type of heterobifunctional crosslinker that is useful for the development of PROTAC degraders for targeted protein degradation or other bifunctional molecules in chemical biology .
Synthesis Analysis
The synthesis of this compound involves multi-step reactions . The first step involves the use of diisopropylethylamine in acetonitrile under heating conditions . The second step involves the use of aqueous sodium hydroxide in methanol .Molecular Structure Analysis
The molecular structure of this compound can be determined by various methods such as X-ray diffraction and density functional theory (DFT) calculation . The InChI code for this compound is1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9-4-6-14(7-5-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16) . Chemical Reactions Analysis
As a heterobifunctional crosslinker, this compound is used in the development of PROTAC degraders for targeted protein degradation . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome .Physical And Chemical Properties Analysis
The molecular weight of this compound is 258.31 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound is stored at room temperature and it is in the form of a powder .Applications De Recherche Scientifique
Synthesis of Fluorescent Amino Acid Derivatives : This compound has been used in the synthesis of highly fluorescent amino acid derivatives, useful in peptide studies. These derivatives show intense long-wave absorption and emission, serving as sensitive analytical probes for analyzing peptide conformations (Szymańska, Wegner, & Łankiewicz, 2003).
Creation of Novel Compounds for Biological Studies : The compound has been instrumental in synthesizing novel compounds like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Such compounds are significant intermediates in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).
Chiral Separation and Thermodynamic Investigations : It has been used in chiral high-performance liquid chromatography for separating enantiomers of related compounds, such as in the study of Zidebactam, a β-lactam enhancer drug (Rane, Ahirrao, More, & Yeole, 2021).
Synthesis of Piperidine Derivatives for Drug Development : The compound has been used in synthesizing piperidine derivatives for drug development, such as in creating inhibitors for acetyl-CoA carboxylase (Chonan et al., 2011).
Asymmetric Synthesis of Amino Acids : The compound is utilized in the asymmetric synthesis of amino acids, contributing to the creation of enantiomerically pure substances used in various chemical and pharmaceutical applications (Xue et al., 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.H2O/c1-12(2,3)18-11(17)13-9-4-6-14(7-5-9)8-10(15)16;/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUSXJNWZMBMHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one](/img/structure/B1383382.png)
![2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride](/img/structure/B1383383.png)
![3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1383384.png)
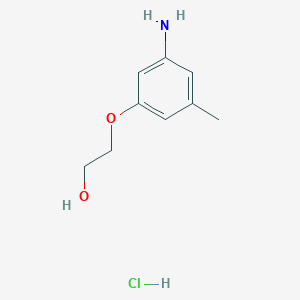
![[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1383386.png)
